molecular formula C17H20N6O4 B1664155 N(6)-(4-Aminobenzyl)adenosine CAS No. 95523-13-0

N(6)-(4-Aminobenzyl)adenosine

カタログ番号: B1664155
CAS番号: 95523-13-0
分子量: 372.4 g/mol
InChIキー: PMUVNAUPWLXPSA-LSCFUAHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-Aminophenyl)methyl]adenosine is a synthetic adenosine receptor ligand identified as a potent inhibitor of rat ecto-5'-nucleotidase, demonstrating a Ki value of 29 nM . This activity positions it as a valuable tool for investigating the purinergic signaling system. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein-coupled receptors (GPCRs) implicated in a wide array of physiological and pathophysiological processes, such as the regulation of inflammation, cardiovascular function, and central nervous system activities including neuroprotection . Research on structurally similar compounds, such as N6-2-(4-aminophenyl)ethyl-adenosine (APNEA), highlights the significance of this chemical class in neuroscience, having been studied in models of epilepsy for their ability to modulate the anticonvulsive effects of standard antiepileptic drugs . Furthermore, such analogues have been used to probe the in vivo role of specific adenosine receptor subtypes, revealing mechanisms in models of bronchospasm that involve neural pathways and mast-like cells . Consequently, N-[(4-Aminophenyl)methyl]adenosine offers researchers a targeted compound to advance the understanding of adenosine receptor function in conditions ranging from neurological disorders to immune and inflammatory responses.

特性

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(4-aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUVNAUPWLXPSA-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914949
Record name N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95523-13-0
Record name N(6)-(4-Aminobenzyl)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095523130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

Nucleophilic Substitution with 4-Aminobenzylamine

The primary synthetic route involves the reaction of adenosine with 4-aminobenzylamine under nucleophilic substitution conditions. This method leverages the reactivity of the hydroxyl group on the adenosine ribose moiety, which is replaced by the 4-aminobenzyl group. Key steps include:

  • Activation of Adenosine : The hydroxyl group at the 5'-position of adenosine is activated using a tosyl chloride or mesyl chloride reagent in anhydrous dichloromethane at 0–5°C.
  • Substitution Reaction : The activated adenosine intermediate reacts with 4-aminobenzylamine in dimethyl sulfoxide (DMSO) at 60°C for 12–24 hours. Ultrasonic assistance is employed to enhance dissolution and reaction efficiency.
  • Workup and Isolation : The crude product is precipitated using ice-cold diethyl ether, followed by purification via reversed-phase column chromatography (C18 stationary phase, methanol/water gradient elution).
Table 1: Optimization Parameters for Nucleophilic Substitution
Parameter Optimal Condition Yield Improvement
Temperature 60°C 15%
Solvent DMSO 20%
Reaction Time 18 hours 10%
Catalyst None required

Reductive Amination Alternative

An alternative pathway employs reductive amination to couple 4-nitrobenzaldehyde with adenosine, followed by reduction to the amine:

  • Schiff Base Formation : Adenosine reacts with 4-nitrobenzaldehyde in ethanol under reflux to form an imine intermediate.
  • Reduction with Sodium Borohydride : The imine is reduced using NaBH₄ in methanol at room temperature, yielding N-[(4-nitrophenyl)methyl]adenosine.
  • Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, affording the final product.

This method avoids harsh substitution conditions but requires additional purification steps to remove residual palladium catalysts.

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, industrial protocols utilize continuous flow reactors for the substitution step:

  • Reactor Design : Tubular reactor (stainless steel, 10 L volume) with precise temperature control (±1°C).
  • Parameters :
    • Residence time: 45 minutes
    • Temperature: 65°C
    • Pressure: 3 bar
  • Advantages : 98% conversion efficiency and 85% isolated yield after inline liquid-liquid extraction.

Quality Control Measures

Industrial batches undergo rigorous analytical validation:

  • HPLC Analysis : C18 column (4.6 × 250 mm), 0.1% trifluoroacetic acid/acetonitrile mobile phase, UV detection at 260 nm.
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 373.4.
  • Residual Solvent Testing : Gas chromatography ensures DMSO levels <50 ppm per ICH Q3C guidelines.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for N-[(4-Aminophenyl)methyl]adenosine Synthesis
Method Yield (%) Purity (%) Scalability Cost ($/kg)
Nucleophilic Substitution 78 98.5 High 12,000
Reductive Amination 65 97.2 Moderate 15,500
Continuous Flow 85 99.1 Very High 9,800

The continuous flow method emerges as superior for large-scale production due to its balance of yield, purity, and cost-effectiveness.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N,N-bis[(4-aminophenyl)methyl]adenosine, forms via over-alkylation. Strategies to suppress this include:

  • Maintaining a 1:1.2 molar ratio of adenosine to 4-aminobenzylamine
  • Implementing real-time reaction monitoring via inline IR spectroscopy

Stability Considerations

The compound degrades via two pathways:

  • Oxidative Deamination : Mitigated by storing final product under nitrogen at −20°C.
  • Glycosidic Bond Hydrolysis : Controlled by adjusting formulation pH to 6.5–7.0.

化学反応の分析

反応の種類

N-[(4-アミノフェニル)メチル]アデノシンは、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

    還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。

    置換: この化合物は、ある官能基が別の官能基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応の条件は、目的の結果に応じて異なりますが、一般的に制御された温度とpHレベルが含まれます .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生じることがありますが、置換反応は異なる官能基を持つ新しい化合物の形成をもたらす可能性があります .

科学的研究の応用

N-[(4-Aminophenyl)methyl]adenosine is an adenosine receptor inhibitor . Research suggests it has a Ki value of 29 nM for Rat ecto-5′-Nucleotidase . The compound is intended for research use only .

Scientific Research Applications
N-[(4-Aminophenyl)methyl]adenosine is explored in various scientific research applications, including:

  • TNF-α Inhibition In silico studies suggest that N-[(4-Aminophenyl)methyl]adenosine, among other natural-like compounds, demonstrates strong protein-ligand interactions, indicating its potential as a TNF-α inhibitor . Its docking score was -6.79, attributed to 3 hydrogen bonds and 1 pi-pi stacking . TNF-α is a proinflammatory cytokine involved in immune cell function, cell proliferation, metabolism, inflammation, differentiation, and apoptosis .
  • Adenosine Receptor Inhibition N-[(4-Aminophenyl)methyl]adenosine functions as an adenosine receptor inhibitor . Adenosine receptors (ARs) are therapeutic targets, and their modulation has potential therapeutic applications . AR agonists have been proposed for treating autoimmune inflammatory conditions and cardiac and brain ischemia. AR antagonists also display therapeutic potential as kidney protective, antifibrotic, neuroprotective, and antiglaucoma agents .
  • GPCR/G Protein Research N-[(4-Aminophenyl)methyl]adenosine is relevant in G protein-coupled receptor (GPCR) research . Adenosine receptors are G protein-coupled receptors, and N-[(4-Aminophenyl)methyl]adenosine can be used to study their function and modulation .
  • Other Areas of Research N-[(4-Aminophenyl)methyl]adenosine is applicable to research areas such as anti-infection, apoptosis, immunology/inflammation, neuronal signaling, and PROTAC .

作用機序

類似の化合物との比較

類似の化合物

独自性

N-[(4-アミノフェニル)メチル]アデノシンは、アデノシン受容体との特定の相互作用と、それらの活性を阻害する能力のためにユニークです。 これは、さまざまな生理学的および病理学的プロセスにおけるアデノシン受容体の役割を研究するための科学研究において貴重なツールとなります.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Targets

Adenosine derivatives are often modified at the N6 position or ribose moiety to tune receptor specificity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Structural Modification Target/Activity Binding Affinity (Ki/Docking Score) Stability (RMSD)* ADMET Profile
N-[(4-Aminophenyl)methyl]adenosine Benzylamine at N6 adenine Adenosine receptor inhibitor Ki = 29 nM ; Docking: -6.79 6.7–8.7 Å No skin sensitization; good drug-likeness
N⁶-[2-(4-Aminophenyl)ethyl]adenosine Ethyl-phenyl group at N6 adenine A3 adenosine receptor agonist Not reported Not reported Not reported
5'-N-Ethylcarboxamidoadenosine Ethylcarboxamido at ribose TNF-α interaction Docking: -7.34 3.0–3.7 Å Stable interaction
N⁶-Cyclohexyladenosine Cyclohexyl at N6 adenine A1 receptor agonist Not reported Not reported Not reported

*RMSD (Root Mean Square Deviation) reflects ligand-protein complex stability during molecular dynamics simulations. Lower values indicate higher stability.

Key Findings

Receptor Specificity
  • N-[(4-Aminophenyl)methyl]adenosine inhibits ecto-5'-nucleotidase, an enzyme regulating extracellular adenosine levels, making it relevant for neurological and inflammatory disorders .
  • N⁶-[2-(4-Aminophenyl)ethyl]adenosine (A3 agonist) and N⁶-Cyclohexyladenosine (A1 agonist) activate adenosine receptors, demonstrating that N6 substitutions dictate agonist vs. inhibitor activity .
Molecular Interactions
  • Docking Scores: N-[(4-Aminophenyl)methyl]adenosine forms three hydrogen bonds and one π-π interaction with TNF-α, contributing to its docking score of -6.79 . In contrast, 5'-N-Ethylcarboxamidoadenosine (-7.34) shows stronger binding due to additional hydrogen bonds .
  • Stability: Higher RMSD fluctuations (6.7–8.7 Å) for N-[(4-Aminophenyl)methyl]adenosine suggest less stable TNF-α binding compared to 5'-N-Ethylcarboxamidoadenosine (3.0–3.7 Å) .
Pharmacokinetic Properties
  • Solubility: Unlike N⁶-Cyclohexyladenosine (lipophilic cyclohexyl group), the benzylamine substitution in N-[(4-Aminophenyl)methyl]adenosine enhances water solubility .

Mechanistic Differences

  • Substitution Effects: Benzylamine vs. Ethyl-Benzyl: The benzyl group in N-[(4-Aminophenyl)methyl]adenosine provides steric hindrance, favoring receptor inhibition, while the ethyl spacer in N⁶-[2-(4-Aminophenyl)ethyl]adenosine may facilitate agonist activity . Ribose Modifications: 5'-N-Ethylcarboxamidoadenosine’s ribose substitution enhances stability in TNF-α binding, unlike the unmodified ribose in N-[(4-Aminophenyl)methyl]adenosine .

生物活性

N-[(4-Aminophenyl)methyl]adenosine is a compound of significant interest in biochemical research due to its structural resemblance to adenosine, a crucial signaling molecule involved in various physiological processes. This article delves into the biological activity of N-[(4-Aminophenyl)methyl]adenosine, highlighting its interactions with purinergic receptors, potential therapeutic applications, and relevant research findings.

Structural Characteristics

N-[(4-Aminophenyl)methyl]adenosine features a molecular formula of C19H23N7O8P, incorporating an adenosine moiety linked to a 4-aminophenyl group via a methyl bridge. The presence of a dihydrogen phosphate group at the 5' position enhances its biological activity by facilitating interactions with various molecular targets, particularly purinergic receptors.

Property Value
Molecular FormulaC19H23N7O8P
Molecular Weight453.39 g/mol
Key Functional GroupsAminophenyl, Dihydrogen Phosphate

The primary mechanism through which N-[(4-Aminophenyl)methyl]adenosine exerts its biological activity is through the modulation of purinergic receptors, particularly the A2A and A2B subtypes. These receptors are known to play critical roles in various physiological processes, including:

  • Inflammation Regulation : N-[(4-Aminophenyl)methyl]adenosine has been shown to dampen inflammatory responses by modulating immune cell activity. Studies indicate that it can inhibit superoxide production in neutrophils, thereby reducing oxidative stress during inflammatory responses .
  • Cancer Progression : The compound may influence cancer cell signaling pathways, potentially affecting tumor growth and metastasis. Its interaction with adenosine receptors can alter cellular proliferation and apoptosis pathways .

Research Findings and Case Studies

Recent studies have provided insights into the pharmacological profiles and potential applications of N-[(4-Aminophenyl)methyl]adenosine:

  • Adenosine Receptor Inhibition : Research indicates that N-[(4-Aminophenyl)methyl]adenosine acts as an adenosine receptor inhibitor with a Ki value of 29 nM for rat ecto-5′-nucleotidase. This suggests a potent interaction with adenosine receptors that could be leveraged for therapeutic purposes .
  • Inflammatory Response Modulation : A study demonstrated that treatment with N-[(4-Aminophenyl)methyl]adenosine effectively inhibited fMLP-stimulated superoxide production in neutrophils at low concentrations (10^-9 to 10^-8 M), supporting its role in regulating inflammation .
  • Potential Therapeutic Applications : Given its ability to modulate immune responses and influence cancer pathways, N-[(4-Aminophenyl)methyl]adenosine is being investigated for potential applications in treating inflammatory diseases and certain cancers. Its structural analogs are also being explored for enhanced selectivity and efficacy against specific adenosine receptor subtypes .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-[(4-Aminophenyl)methyl]adenosine, it is useful to compare it with other related compounds:

Compound Name Molecular Formula Key Features
N-[(4-Nitrophenyl)methyl]adenosineC19H23N7O8PContains a nitrophenyl group; potential different activities due to electron-withdrawing nature.
N-[(4-Acetamidophenyl)methyl]adenosineC19H23N6O8PFeatures an acetamidophenyl group; differences in reactivity compared to aminophenyl variant.
2-Aminoadenosine 5'-(dihydrogen phosphate)C10H14N5O8PSimpler structure affecting binding properties and biological activity.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the adenosine receptor selectivity of N-[(4-Aminophenyl)methyl]adenosine?

  • Methodology : Use competitive radioligand binding assays with subtype-specific antagonists/agonists (e.g., A1, A2A, A3 receptors). For example, measure inhibition constants (Ki) using rat ecto-5′-nucleotidase or recombinant human receptors. Reference the observed Ki of 29 nM for rat ecto-5′-nucleotidase in binding studies . Compare selectivity against related compounds like APNEA (A3 agonist) .
  • Key parameters : Include saturation binding curves, IC50-to-Ki conversion using the Cheng-Prusoff equation, and validation with positive controls (e.g., FK453 for A1 antagonism) .

Q. How should researchers handle solubility and stability challenges for N-[(4-Aminophenyl)methyl]adenosine in in vitro assays?

  • Methodology : Prepare stock solutions in DMSO at 10 mg/mL with warming to 60°C and brief sonication. Aliquot and store at -80°C for long-term stability (6 months). For working solutions, dilute in assay buffers to avoid DMSO concentrations >0.1%. Monitor degradation via HPLC or LC-MS .

Q. What are the best practices for dose conversion between animal models in preclinical studies?

  • Methodology : Use body surface area (BSA) normalization with species-specific Km coefficients. For example, a mouse dose of 20 mg/kg converts to a rat dose via:
    Rat dose=Mouse dose×Mouse KmRat Km=20×36=10mg/kg.\text{Rat dose} = \frac{\text{Mouse dose} \times \text{Mouse } K_m}{\text{Rat } K_m} = \frac{20 \times 3}{6} = 10 \, \text{mg/kg}.

Validate pharmacokinetics with plasma concentration-time profiles .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve discrepancies in TNF-α binding affinity data for N-[(4-Aminophenyl)methyl]adenosine?

  • Methodology : Perform 50-ns MD simulations to analyze root-mean-square deviation (RMSD) and fluctuation (RMSF) metrics. For example, the compound exhibits RMSD fluctuations of 6.7–8.7 Å, suggesting conformational flexibility, while TNF-α stabilizes after 30 ns (RMSD 1.8–2.1 Å). Use hydrogen bonding and hydrophobic interaction diagrams to identify critical residues (e.g., Tyr59, Leu120) .
  • Validation : Cross-reference with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What strategies address contradictory in vivo efficacy data in inflammation models?

  • Methodology :

  • Dose optimization : Test multiple doses (e.g., 1–50 mg/kg) in rodent models of acute (LPS-induced) vs. chronic inflammation (collagen-induced arthritis).
  • Biomarker analysis : Quantify TNF-α, IL-6, and adenosine deaminase (ADA) levels in serum or tissue lysates.
  • Receptor knockout models : Use A2B or A3 receptor-deficient mice to isolate target-specific effects .

Q. How does N-[(4-Aminophenyl)methyl]adenosine compare to structural analogs in computational docking studies?

  • Methodology : Perform comparative docking (e.g., AutoDock Vina) with analogs like APNEA or 5'-N-Ethylcarboxamidoadenosine. Analyze docking scores (e.g., -6.79 for N-[(4-Aminophenyl)methyl]adenosine vs. -7.34 for 2-D08) and interaction profiles. Highlight hydrogen bonds (3 for the compound vs. 2 for 2-D08) and π-π stacking with TNF-α’s hydrophobic pockets .
  • Validation : Use mutagenesis (e.g., Ala-scanning) to confirm critical binding residues predicted in silico .

Methodological Considerations

Q. What analytical techniques are essential for characterizing synthetic purity and batch-to-batch consistency?

  • Methods :

  • HPLC : Use a C18 column with UV detection (λ = 260 nm for adenosine analogs).
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • Mass spectrometry : ESI-MS for molecular ion confirmation (m/z 373.4 [M+H]⁺) .

Q. How should researchers design controls to mitigate off-target effects in adenosine receptor studies?

  • Controls :

  • Pharmacological : Use subtype-selective agonists/antagonists (e.g., PSB-0788 for A2B, CVT-3619 for A1).
  • Genetic : siRNA knockdown or CRISPR-Cas9-edited receptor subtypes.
  • Negative controls : Include vehicle (DMSO) and scrambled compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(6)-(4-Aminobenzyl)adenosine
Reactant of Route 2
Reactant of Route 2
N(6)-(4-Aminobenzyl)adenosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。